N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide
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Overview
Description
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that includes a trifluoromethyl group, which often imparts significant biological activity and stability to the molecule.
Preparation Methods
The synthesis of N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the specific starting materials and reaction conditions would need to be optimized to achieve the desired product.
Industrial production methods for such complex molecules often involve multi-step synthesis processes that include purification and isolation steps to ensure high purity and yield. The use of advanced techniques such as chromatography and crystallization is common in the industrial production of such compounds .
Chemical Reactions Analysis
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological pathways and systems.
Mechanism of Action
The mechanism of action of N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide include other indole derivatives such as:
- N-[1-(4-Fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activity and applications. The presence of the trifluoromethyl group in this compound makes it unique and potentially more potent in certain applications.
Properties
Molecular Formula |
C23H21F3N2O4 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21F3N2O4/c1-21(2)11-15-18(16(29)12-21)22(23(24,25)26,27-19(30)17-9-6-10-32-17)20(31)28(15)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3,(H,27,30) |
InChI Key |
BPNRASYUCWLFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CC=C3)(C(F)(F)F)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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